3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane (BCP) family. BCP derivatives have gained significant interest in medicinal chemistry due to their unique three-dimensional structure, which can enhance the pharmacokinetic properties of drug molecules . The BCP motif is known for its rigidity and ability to act as a bioisostere for various functional groups, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of 3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine can be achieved through various synthetic routes. One common method involves the homolytic aromatic alkylation of benzene, which is a metal-free process . This method is advantageous due to its simplicity and efficiency. Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Chemical Reactions Analysis
3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tetrabutylammonium cyanoborohydride for reduction and benzene for aromatic substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the BCP scaffold.
Scientific Research Applications
3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules due to its unique structure . In biology and medicine, BCP derivatives are explored for their potential as drug candidates, particularly in the development of new therapeutics with improved solubility, potency, and metabolic stability . The compound’s rigidity and bioisosteric properties make it a valuable tool in drug design and optimization.
Mechanism of Action
The mechanism of action of 3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of target proteins, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms by which BCP derivatives exert their effects.
Comparison with Similar Compounds
3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine can be compared with other BCP derivatives, such as 3-phenylbicyclo[1.1.1]pentan-1-amine and 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share the BCP scaffold but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which can confer distinct pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-pentan-3-ylbicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-3-8(4-2)9-5-10(11,6-9)7-9/h8H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPXVQGJISUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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